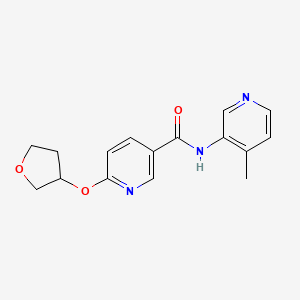

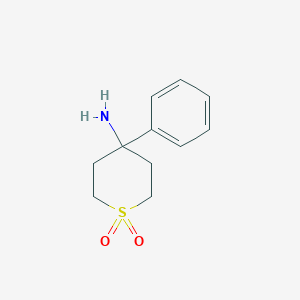

![molecular formula C15H16INO3 B3003238 4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid CAS No. 1023484-19-6](/img/structure/B3003238.png)

4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the combination of active pharmaceutical ingredients with organic acids to form co-crystals, as seen in the first paper where trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol (AMB) is combined with various hydroxybenzoic acids . Although the synthesis of 4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid is not detailed, similar synthetic strategies could potentially be applied, such as the formation of co-crystals or the use of organic acids to aid in the synthesis.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been characterized using spectroscopic techniques and confirmed with X-ray single-crystal analysis . Additionally, density functional theory (DFT) methods have been employed to optimize molecular structures and geometries of azo-benzoic acids . These techniques could be used to analyze the molecular structure of this compound, providing insights into its three-dimensional conformation and stability.

Chemical Reactions Analysis

The papers discuss the behavior of related compounds under various conditions. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . Similarly, the Dimroth rearrangement is discussed for triazole derivatives, which undergo isomerization and retrogression in different solvents . These findings suggest that this compound may also undergo specific chemical reactions or equilibria shifts in response to environmental changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various techniques. The solubility of co-crystals has been investigated, showing that co-crystal strategies can enhance solubility . Spectroscopic techniques such as NMR, UV-VIS, and IR have been used to characterize compounds . These methods, along with thermal analysis like DSC and TGA, could be applied to determine the physical and chemical properties of this compound, including its solubility, stability, and reactivity.

Scientific Research Applications

Chemical Synthesis and Structural Studies

Halogenation and Structural Properties : A series of N-substituted 3-amino-2-cyclohexen-1-ones, including compounds similar in structure to the subject chemical, was synthesized and subjected to halogenation. These compounds showed a tendency to form salts of the enol-ketimine form, and their structures were supported by PMR and IR properties (Jirkovsky, 1974).

Reactivity in Complex Synthesis : The reactivity of compounds structurally related to the subject chemical was explored in creating complex structures like 3-acyl-1,5-benzodiazepines, demonstrating its potential in synthesizing novel organic compounds (Gurkovskii et al., 1999).

Photolysis Studies : Research on the photolysis of related compounds, such as 4-chloroaniline, provides insights into the photochemical properties and potential applications of similar chemicals in photochemical reactions (Guizzardi et al., 2001).

Synthesis of Novel Compounds : The subject compound's structural analogs have been used in the synthesis of new classes of compounds, like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, indicating its potential in creating diverse chemical structures (Sañudo et al., 2006).

Biological Applications and Studies

Inhibition Studies : The synthesis of novel Hsp90 inhibitors using related compounds suggests potential biological applications of the subject chemical in developing pharmaceutical agents (Wang Xiao-long, 2011).

Antimicrobial Activity : Compounds structurally similar have been synthesized and evaluated for antimicrobial activity, indicating the potential of the subject chemical in contributing to the development of new antimicrobial agents (Ghorab et al., 2017).

properties

IUPAC Name |

4-[(2-iodo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO3/c1-15(2)7-11(13(16)12(18)8-15)17-10-5-3-9(4-6-10)14(19)20/h3-6,17H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHQDMJYMOEOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)I)NC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

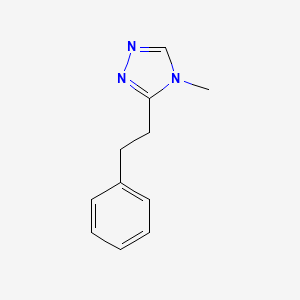

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)

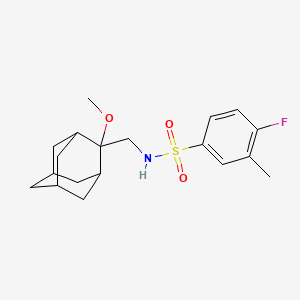

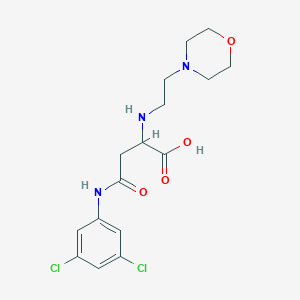

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)

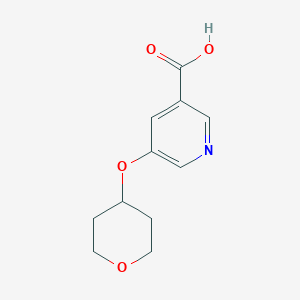

![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

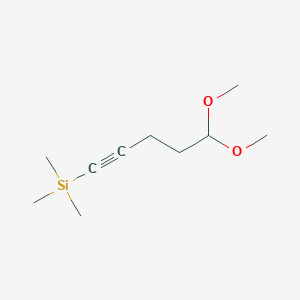

![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)

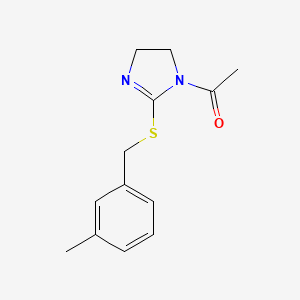

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)